N-(1H-Tetrazol-5-yl)phthalimide
CAS No.: 57328-14-0
Cat. No.: VC18494822
Molecular Formula: C9H5N5O2
Molecular Weight: 215.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57328-14-0 |
|---|---|
| Molecular Formula | C9H5N5O2 |
| Molecular Weight | 215.17 g/mol |
| IUPAC Name | 2-(2H-tetrazol-5-yl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C9H5N5O2/c15-7-5-3-1-2-4-6(5)8(16)14(7)9-10-12-13-11-9/h1-4H,(H,10,11,12,13) |
| Standard InChI Key | VZAWSUSSSSJKNW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNN=N3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(1H-Tetrazol-5-yl)phthalimide consists of a phthalimide moiety (a bicyclic structure derived from phthalic anhydride) linked to a 1H-tetrazol-5-yl group. The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, contributes to the compound’s electron-deficient nature and enhances its reactivity in nucleophilic substitution reactions . The planar phthalimide group provides structural rigidity, which is critical for interactions in biological systems .
Key Structural Attributes:
Spectral Characterization
Infrared (IR) spectroscopy of N-(1H-Tetrazol-5-yl)phthalimide reveals absorption bands at 1774 cm (C=O stretch of the phthalimide) and 1138 cm (tetrazole ring vibrations) . Nuclear magnetic resonance (NMR) spectra show distinct signals for methylene protons adjacent to the tetrazole ring at δ 2.8–4.3 ppm and aromatic protons between δ 6.8–7.9 ppm . Mass spectrometry confirms the molecular ion peak at m/z 215, consistent with its molecular weight .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a two-step process:
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Formation of 3-(1H-Benzo[d] triazol-1-yl)propanonitrile: Benzotriazole reacts with acrylonitrile in the presence of Triton B, yielding a nitrile intermediate .
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Tetrazole Ring Formation: The nitrile intermediate undergoes cycloaddition with sodium azide () and ammonium chloride () in dimethylformamide (DMF) at 125°C, followed by acidification to precipitate the final product .
Reaction Scheme:
Industrial Production
Chinese suppliers like Chemlyte Solutions and Zibo Hangyu Biotechnology produce the compound at assay purities ≥99%, with minimum order quantities ranging from 1 mg to 1 kg . Production scales prioritize fine chemical intermediates for pharmaceuticals and pesticides, reflecting its demand in agrochemical formulations .
Physicochemical Properties
Thermal and Solubility Profiles
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Solubility: Limited water solubility; soluble in polar aprotic solvents (e.g., DMF, DMSO) .
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Stability: Stable under dry, cool conditions but degrades in acidic or basic media due to tetrazole ring cleavage .
Comparative Analysis with Analogues
Applications in Pharmaceutical and Agrochemical Industries
Antimicrobial Agents
N-(1H-Tetrazol-5-yl)phthalimide derivatives exhibit broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) with minimum inhibitory concentrations (MICs) of 0.98–125 µg/mL at pH 4.0 . The tetrazole ring’s electron-withdrawing properties enhance membrane permeability, disrupting bacterial cell walls .
Antifungal and Antiviral Uses
In agrochemical formulations, the compound serves as a precursor to antifungal agents targeting Aspergillus and Candida species. Its mechanism involves inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .
Polymer Science
The phthalimide moiety’s rigidity makes it suitable for synthesizing high-performance polymers, including polyimides used in aerospace and electronics. These polymers exhibit exceptional thermal stability (>400°C) and mechanical strength .
Recent Research Advancements
Antioxidant Activity
A 2023 study demonstrated that tetrazole-phthalimide hybrids scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with 90.29% efficiency at 100 µg/mL, surpassing butylated hydroxytoluene (61.96%) . This activity correlates with the tetrazole ring’s ability to stabilize free radicals via resonance .
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